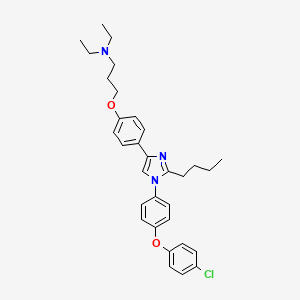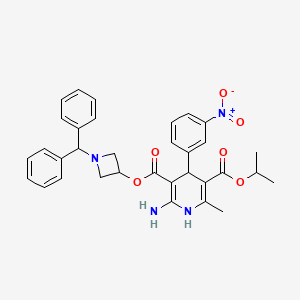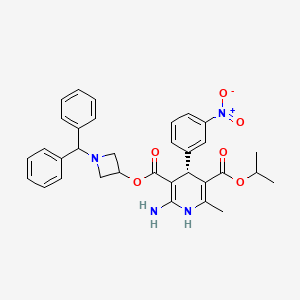
4α-佛波醇 12,13-二癸酸酯
描述
4alpha-Phorbol 12,13-didecanoate is a phorbol ester that acts as a transient receptor potential vanilloid 4 (TRPV4) agonist. It promotes extracellular calcium influx into cells and has been studied for its role in various biological processes .
科学研究应用
4alpha-Phorbol 12,13-didecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is employed to investigate the role of TRPV4 in cellular processes, such as calcium signaling and mechanotransduction.
Medicine: Research has explored its potential in modulating pain and inflammation through TRPV4 activation.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control .
作用机制
Target of Action
The primary target of 4alpha-Phorbol 12,13-didecanoate (4αPDD) is the Transient Receptor Potential Vanilloid 4 (TRPV4) . TRPV4 is a calcium-permeable cation channel that responds to various stimuli and plays a crucial role in several physiological processes .
Mode of Action
4αPDD acts as an agonist of the TRPV4 channel . It binds to the TRPV4 channel and promotes the influx of calcium ions (Ca2+) into the cells . This influx of Ca2+ ions triggers various downstream cellular responses .
Biochemical Pathways
The activation of TRPV4 by 4αPDD leads to an increase in intracellular calcium concentration . This can affect various biochemical pathways, particularly those that are calcium-dependent.
Pharmacokinetics
The solubility of 4αpdd in dmso and its stability at various temperatures have been reported .
Result of Action
The activation of TRPV4 by 4αPDD and the subsequent influx of Ca2+ can lead to various cellular responses. For instance, 4αPDD has been reported to have anti-inflammatory effects . It can also alter bladder reflexes when it activates urothelial TRPV4 .
生化分析
Biochemical Properties
4alpha-Phorbol 12,13-didecanoate interacts with the TRPV4 channel, a calcium-permeable cation channel . This interaction leads to the activation of the channel and promotes the influx of extracellular calcium into the cells .
Cellular Effects
The activation of the TRPV4 channel by 4alpha-Phorbol 12,13-didecanoate has various effects on cellular processes. For instance, it has been used to study its effects on Madin-Darby canine kidney (MDCK) cells, mice fallopian tubal cells, and hind paw swelling in mice .
Molecular Mechanism
The molecular mechanism of action of 4alpha-Phorbol 12,13-didecanoate involves its binding to the TRPV4 channel, leading to the activation of the channel . This results in an increase in intracellular calcium levels, which can influence various cellular processes .
准备方法
4alpha-Phorbol 12,13-didecanoate is synthesized through esterification of phorbol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
化学反应分析
4alpha-Phorbol 12,13-didecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
相似化合物的比较
4alpha-Phorbol 12,13-didecanoate is unique among phorbol esters due to its specific activation of TRPV4. Similar compounds include:
Phorbol 12-myristate 13-acetate: Another phorbol ester that activates protein kinase C (PKC) but not TRPV4.
4alpha-Phorbol 12,13-dibutyrate: A phorbol ester with similar TRPV4 activation properties but different ester groups.
Phorbol 12,13-didecanoate: A closely related compound with similar biological activities
属性
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38+,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOSGFYDFDYMCW-OEFRVDPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098483 | |
| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27536-56-7 | |
| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4alpha-Phorbol-12,13-didecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-alpha-Phorbol 12,13-Didecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 4α-Phorbol 12,13-didecanoate?
A1: 4α-Phorbol 12,13-didecanoate acts as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [, , , , , , , ].
Q2: What are the downstream effects of TRPV4 activation by 4α-PDD?
A2: Activation of TRPV4 by 4α-PDD leads to an influx of calcium ions (Ca2+) into the cell [, , , , , , , ]. This Ca2+ influx triggers various cellular responses depending on the cell type, including:
- Smooth Muscle Relaxation: In rat stomach fundus, 4α-PDD induces relaxation by activating TRPV4, leading to reduced Ca2+ influx through an inhibition of Ca2+ channels [].
- Airway Constriction: 4α-PDD activates TRPV4 in human airway smooth muscle cells, inducing Ca2+ influx and potentially contributing to airway constriction in response to hypotonic stimulation [].
- Bladder Function: 4α-PDD activates TRPV4 in urothelial cells, contributing to normal bladder voiding function through Ca2+ signaling and ATP release [].
- Visceral Hyperalgesia: In colonic afferent nerves, 4α-PDD activates TRPV4, contributing to protease-activated receptor 2 (PAR2)-induced sensitization and visceral hyperalgesia [].
Q3: What is the molecular formula and weight of 4α-Phorbol 12,13-didecanoate?
A3: The molecular formula of 4α-PDD is C36H58O6 and its molecular weight is 586.85 g/mol.
Q4: The research papers primarily focus on the biological activity of 4α-PDD. Can you elaborate on its potential applications outside of biological systems?
A4: The provided research predominantly examines the biological activity of 4α-PDD, particularly its interaction with the TRPV4 channel. Information regarding its material compatibility, catalytic properties, environmental impact, or other non-biological applications is not covered in these studies.
Q5: What tools and resources are crucial for research involving 4α-PDD?
A5: Research on 4α-PDD necessitates specialized tools and resources, including:
Q6: How has the research on 4α-PDD and TRPV4 channels evolved?
A6: Research on TRPV channels, including TRPV4, has significantly advanced our understanding of sensory perception and cellular responses to various stimuli. While the provided papers do not detail a specific historical timeline for 4α-PDD research, the identification of TRPV4 and the development of selective agonists like 4α-PDD represent significant milestones in this field.
Q7: What other research areas intersect with studies on 4α-PDD and TRPV4?
A7: Research on 4α-PDD and TRPV4 channels has broad implications across multiple scientific disciplines, including:
- Neuroscience: Understanding the role of TRPV4 in sensory neurons is crucial for pain research and the development of novel analgesics [].
- Pulmonary Physiology: Investigating TRPV4 function in airway smooth muscle cells contributes to our knowledge of airway hyperresponsiveness and asthma [].
- Urology: Studying TRPV4 in urothelial cells provides insights into bladder function and potential therapeutic targets for urinary disorders [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


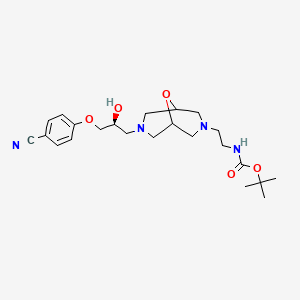
![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)


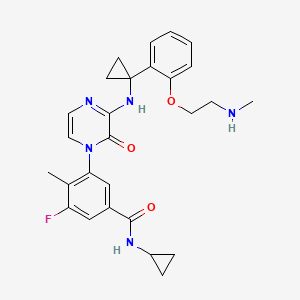
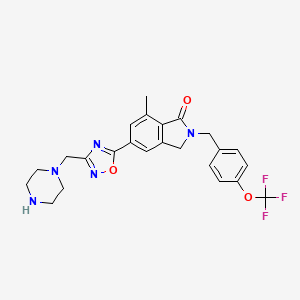
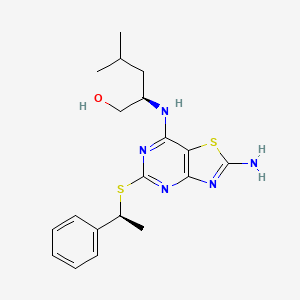

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride](/img/structure/B1666245.png)


